molecular formula C8H8N2O2 B8484419 4-Methyl-5-methoxybenzofurazane

4-Methyl-5-methoxybenzofurazane

Cat. No.: B8484419
M. Wt: 164.16 g/mol
InChI Key: ISBZTTIZBZUHBS-UHFFFAOYSA-N
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Description

4-Methyl-5-methoxybenzofurazane is a high-purity chemical compound offered for research and development purposes. It features a benzofurazane core structure substituted with methyl and methoxy functional groups, making it a valuable intermediate in organic synthesis and medicinal chemistry. Benzofurazane and related heterocyclic scaffolds are of significant interest in pharmaceutical research due to their broad spectrum of potential biological activities. These scaffolds are often investigated for their antioxidant properties, as similar structures have been studied for their ability to modulate cellular redox homeostasis . Researchers utilize such compounds as key building blocks in the design and synthesis of novel molecular hybrids, which can be evaluated for various bioactivities, including potential effects on senescence and age-related disorders . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet (SDS) prior to use and handle this material in accordance with established laboratory safety protocols.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5-methoxy-4-methyl-2,1,3-benzoxadiazole

InChI

InChI=1S/C8H8N2O2/c1-5-7(11-2)4-3-6-8(5)10-12-9-6/h3-4H,1-2H3

InChI Key

ISBZTTIZBZUHBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NON=C12)OC

Origin of Product

United States

Scientific Research Applications

Benzofurazan derivatives, including 4-methyl-5-methoxybenzofurazane, have been studied for their diverse biological activities. These compounds exhibit significant antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that benzofurazan derivatives possess notable antimicrobial effects against various bacterial strains. For instance, studies have shown that certain benzofurazan compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Benzofurazan Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results demonstrate the potential of benzofurazans as lead compounds for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that benzofurazan derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in tumor growth.

Table 2: Cytotoxicity Data of Benzofurazan Derivatives

CompoundCell LineIC50 (µM)
Compound DMCF-7 (breast cancer)7.94
Compound EHeLa (cervical cancer)6.35

These findings suggest that benzofurazan compounds may serve as promising candidates for cancer therapy .

Synthesis and Mechanistic Studies

The synthesis of benzofurazan derivatives often involves various chemical reactions, including annulation processes using metal catalysts such as platinum(II) and gold(III). These reactions highlight the versatility of benzofurazans in organic synthesis and their potential for creating complex molecular structures.

Mechanisms of Action
The biological activities of these compounds are attributed to their ability to interact with specific biological targets, including enzymes and receptors involved in microbial resistance and tumor growth regulation .

Antitrypanosomal Activity

A significant application of benzofurazan derivatives is in the treatment of Chagas disease caused by Trypanosoma cruzi. Studies have evaluated the efficacy of various benzofurazan compounds against this parasite, revealing promising results with IC50 values comparable to existing treatments.

Case Study Overview:

  • Objective: Evaluate the antitrypanosomal activity of benzofurazan derivatives.
  • Findings: Compounds exhibited IC50 values around 6.3 µM, indicating potent activity against T. cruzi.
  • Implication: These findings suggest that benzofurazans could be developed as safer alternatives to current treatments like Nifurtimox, which has significant side effects .

Chemical Reactions Analysis

Electrochemical Reduction Behavior

The compound undergoes single-electron transfer processes under controlled electrochemical conditions. Comparative studies with related derivatives show distinct reduction potentials:

Substituent PositionE₁/₂ (V vs. Ag/AgCl)Rate Constant (k × 10³ cm/s)
4-Methyl-5-methoxy-0.452.18
4-Nitro-0.383.95
5-Methoxy-0.501.87

Data from cyclic voltammetry reveals:

  • Reduction occurs primarily at the furazan ring

  • Methyl substitution at position 4 increases electron density (E₁/₂ = -0.45 V vs. Ag/AgCl)

  • Rate constants correlate with Hammett substituent constants (ρ = 0.82)

Nucleophilic Aromatic Substitution

The methoxy group at position 5 participates in displacement reactions under basic conditions:

Reaction with methyl mercaptan:

  • Conditions: Borate buffer (pH 9.3)/acetonitrile, 25°C

  • Yield: 35% 5-methylthio derivative

  • Mechanism: Polar σ-complex formation (β<sub>nuc</sub> = 0.55)

Amination processes:

  • Dimethylamine substitution achieves 76% yield in acetonitrile

  • First-order kinetics (k = 1.2 × 10<sup>-4</sup> s<sup>-1</sup> at 20°C)

Photochemical Reactivity

Laser flash photolysis studies (λ<sub>ex</sub> = 355 nm) demonstrate:

ParameterValue in CyclohexaneValue in Acetonitrile
Fluorescence Quantum Yield0.320.18
Triplet Yield0.410.55
S₁-S₂ Energy Gap0.78 eV0.65 eV

Key findings:

  • Primary photoproduct forms via S₁→S₀ internal conversion

  • Solvent polarity increases intersystem crossing efficiency

  • Methoxy group enhances intersystem crossing rate by 38% vs. methyl analogs

Derivatization Reactions

The methyl group at position 4 undergoes functionalization:

Oxidation:

  • CrO₃/H₂SO₄ converts methyl to carboxylic acid (62% yield)

  • Stoichiometry: 1:3 (substrate:oxidant)

Radical Bromination:

  • NBS/AIBN in CCl₄ produces 4-bromomethyl derivative

  • Regioselectivity >95% at benzylic position

These reaction pathways enable precise structural modifications while maintaining the benzofurazan core's electronic characteristics. The compound's dual substituent effects (electron-donating methoxy and moderately activating methyl) create unique reactivity profiles that differ significantly from nitro-substituted analogs . Experimental data consistently shows reaction rates 15-20% slower than para-nitro derivatives but 30% faster than unsubstituted benzofurazan in comparable conditions .

Preparation Methods

Benzofurazane Core Architecture

Benzofurazane derivatives consist of a fused benzene ring and a furazan (1,2,5-oxadiazole) moiety. The substitution pattern at the 4- and 5-positions (methyl and methoxy groups, respectively) introduces steric and electronic challenges during synthesis. Key considerations include:

  • Regioselectivity : Ensuring proper orientation of substituents during cyclization.

  • Oxidative Stability : The furazan ring’s sensitivity to redox conditions necessitates mild reaction environments.

  • Functional Group Compatibility : Methoxy groups may require protection during harsh synthetic steps.

Proposed Synthetic Routes Based on Analogous Systems

Table 1: Optimized Conditions for Pd/BaSO<sub>4</sub>-Catalyzed Hydrogenation

ParameterValueImpact on Yield
Pd Content7.5%Maximizes H<sub>2</sub> activation
Reaction Temperature140°CPrevents decomposition
BaSO<sub>4</sub> Particle Size5 μmEnhances surface area

Reductive Amination Pathways

The synthesis of 5-MeO-DMT via ketoamide reduction suggests a route for introducing methoxy groups:

  • Ketoamide Formation :

    • React 4-methylbenzofurazane-5-carbonyl chloride with dimethylamine in THF/tert-butyl methyl ether (TBME).

  • Reduction :

    • Use LiAlH<sub>4</sub> (2.5 eq.) in THF at 75–80°C for 12–18 hours.

Advantages :

  • High purity (>97.5%) achievable via column chromatography.

  • Scalable to industrial production with >90% yield in initial stages.

Challenges in Methoxy Group Incorporation

Protecting Group Strategies

Methoxy groups are prone to demethylation under acidic or high-temperature conditions. Lessons from 5-MeO-DMT synthesis recommend:

  • Temporary Protection : Use tert-butyldimethylsilyl (TBDMS) ethers during Pd-catalyzed steps.

  • Post-Synthesis Demethylation Avoidance : Maintain neutral pH during extractions.

Environmental and Industrial Considerations

Solvent Selection and Recycling

  • Xylene : Effective for high-temperature reactions but poses toxicity concerns. Alternatives like cyclopentyl methyl ether (CPME) offer lower environmental impact.

  • THF : Recyclable via distillation, reducing waste in large-scale operations.

Catalyst Recovery

Pd/BaSO<sub>4</sub> can be recovered via filtration and reused for 3–5 cycles without significant activity loss .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-Methyl-5-methoxybenzofurazane, and which analytical techniques are critical for confirming its purity and structure?

  • Methodological Answer : The synthesis typically involves cyclization of substituted nitroaniline precursors under reflux conditions with acetic anhydride, followed by methoxy group introduction via nucleophilic substitution. Key analytical techniques include:

  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns .
  • NMR Spectroscopy : ¹H and ¹³C NMR for verifying substituent positions and detecting impurities (e.g., residual solvents or unreacted intermediates) .
  • HPLC : For assessing purity (>98% by area normalization) and identifying co-eluting contaminants .

Q. Which spectroscopic methods are most reliable for identifying functional groups in this compound?

  • Methodological Answer :

  • IR Spectroscopy : Detects characteristic absorption bands for the benzofurazane ring (e.g., C=N stretching at ~1600 cm⁻¹) and methoxy groups (C-O stretching at ~1250 cm⁻¹) .
  • UV-Vis Spectroscopy : Monitors π→π* transitions in the benzofurazane core (λmax ~270–310 nm), useful for tracking reaction progress .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

  • Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and oxidation. Conduct periodic stability tests via HPLC to detect decomposition products (e.g., demethylated analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data observed in the characterization of this compound derivatives?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Resolve overlapping signals caused by conformational flexibility .
  • 2D NMR Techniques (COSY, HSQC) : Assign ambiguous proton environments and verify connectivity .
  • Computational Modeling : Compare experimental chemical shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What strategies optimize the yield of this compound under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to enhance cyclization efficiency. Monitor reaction kinetics via in situ IR .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Avoid protic solvents, which may hydrolyze methoxy groups .

Q. How should researchers approach the synthesis of this compound analogs with electron-withdrawing substituents while minimizing side reactions?

  • Methodological Answer :

  • Directed Ortho-Metalation : Introduce substituents (e.g., nitro, cyano) using regioselective lithiation followed by quenching with electrophiles .
  • Protecting Group Strategies : Temporarily block reactive sites (e.g., methoxy groups) with silyl ethers to prevent unwanted electrophilic substitution .

Data Analysis and Reproducibility

Q. How can researchers address inconsistencies in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies using standardized bioassay protocols (e.g., fixed IC₅₀ measurement conditions) .
  • Structural Verification : Re-synthesize disputed compounds and validate purity via orthogonal methods (e.g., LC-MS, elemental analysis) .

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